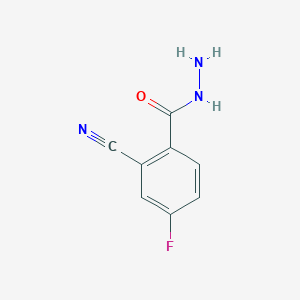

2-Cyano-4-fluorobenzohydrazide

Description

2-Cyano-4-fluorobenzohydrazide is a hydrazide derivative characterized by a benzohydrazide backbone substituted with a cyano (-CN) group at position 2 and a fluorine atom at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H6FN3O |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

2-cyano-4-fluorobenzohydrazide |

InChI |

InChI=1S/C8H6FN3O/c9-6-1-2-7(8(13)12-11)5(3-6)4-10/h1-3H,11H2,(H,12,13) |

InChI Key |

CKYBENPTIHJFKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-fluorobenzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with a cyano-containing reagent. One common method is the condensation reaction between 4-fluorobenzohydrazide and cyanoacetic acid or its derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of 2-Cyano-4-fluorobenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-fluorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atom.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Amino derivatives where the cyano group is converted to an amine.

Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

2-Cyano-4-fluorobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4-fluorobenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the fluorine atom can influence the compound’s lipophilicity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-cyano-4-fluorobenzohydrazide with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional applications.

Structural Analogs and Substituent Effects

Key structural analogs include:

- 4-Chloro-2-fluorobenzohydrazide (CAS 619-56-7): Substitutes the cyano group with chlorine at position 4.

- 4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide : Features a benzylidene hydrazone moiety with additional hydroxy and methoxy groups. This compound forms stable oxidovanadium(V) complexes, highlighting the role of electron-donating groups (e.g., -OH, -OCH₃) in metal coordination .

- 3-Chloro-4-fluorophenylhydrazine hydrochloride : A phenylhydrazine derivative with chloro and fluoro substituents. Its hydrochloride salt form exhibits a high melting point (211–212°C, decomposes), suggesting enhanced thermal stability due to ionic interactions .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 2-Cyano-4-fluorobenzohydrazide | C₈H₆FN₃O | 179.15 (calc) | Not reported | Cyano and fluoro substituents |

| 4-Chloro-2-fluorobenzohydrazide | C₇H₆ClFN₂O | 188.59 (calc) | Not reported | Chloro substituent; similarity 0.90 |

| 3-Chloro-4-fluorophenylhydrazine·HCl | C₆H₅ClF N₂·HCl | 197.04 | 211–212 (dec) | Hydrochloride salt; decomposes |

| 2-Fluoro-5-hydroxybenzonitrile | C₇H₄FNO | 137.11 (calc) | Not reported | Cyano and hydroxy groups |

Notes:

- The cyano group in 2-cyano-4-fluorobenzohydrazide likely lowers its melting point compared to halogenated analogs like 3-chloro-4-fluorophenylhydrazine·HCl due to reduced ionic character.

- Stability under thermal or acidic conditions may vary based on substituent electronic effects .

Research Findings and Limitations

- Metal Complex Formation : Benzohydrazides with electron-withdrawing substituents (e.g., -CN, -F) show stronger metal-ligand binding than those with electron-donating groups .

- Safety Profile: Halogenated hydrazine derivatives (e.g., 3-chloro-4-fluorophenylhydrazine·HCl) are associated with irritant properties (R36/37/38), suggesting similar handling precautions for 2-cyano-4-fluorobenzohydrazide .

- Knowledge Gaps: Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the evidence, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.